molecular formula C8H13NO3 B570397 methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate CAS No. 121731-72-4

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate

Cat. No.: B570397
CAS No.: 121731-72-4
M. Wt: 171.196
InChI Key: QCPLXOHJFPFNAA-UHFFFAOYSA-N
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Description

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is an organic compound with the molecular formula C8H13NO3. It contains a carbamate functional group, which is a derivative of carbamic acid. This compound is characterized by its unique structure, which includes an allyl group and a 3-oxopropyl group attached to the carbamate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of an allyl alcohol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of methyl allyl(3-oxopropyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates .

Mechanism of Action

The mechanism of action of methyl allyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl allyl(3-oxopropyl)carbamate include:

Uniqueness

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is unique due to its specific structure, which includes both an allyl group and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates .

Properties

CAS No.

121731-72-4

Molecular Formula

C8H13NO3

Molecular Weight

171.196

IUPAC Name

methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-9(6-4-7-10)8(11)12-2/h3,7H,1,4-6H2,2H3

InChI Key

QCPLXOHJFPFNAA-UHFFFAOYSA-N

SMILES

COC(=O)N(CCC=O)CC=C

Synonyms

Carbamic acid, (3-oxopropyl)-2-propenyl-, methyl ester (9CI)

Origin of Product

United States

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